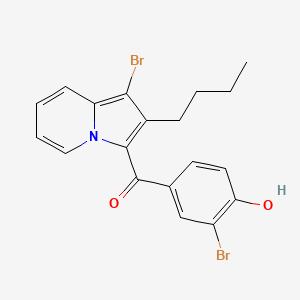
(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is a complex organic compound that features both indolizine and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form corresponding hydrogenated compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted phenyl or indolizine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Bromo-2-butylindolizin-3-yl)(4-hydroxyphenyl)methanone
- (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- (1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-methoxyphenyl)methanone
Uniqueness
(1-Bromo-2-butylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
77832-76-9 |
|---|---|
Molekularformel |
C19H17Br2NO2 |
Molekulargewicht |
451.2 g/mol |
IUPAC-Name |
(1-bromo-2-butylindolizin-3-yl)-(3-bromo-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H17Br2NO2/c1-2-3-6-13-17(21)15-7-4-5-10-22(15)18(13)19(24)12-8-9-16(23)14(20)11-12/h4-5,7-11,23H,2-3,6H2,1H3 |
InChI-Schlüssel |
ZAHBVMNZPUZRPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




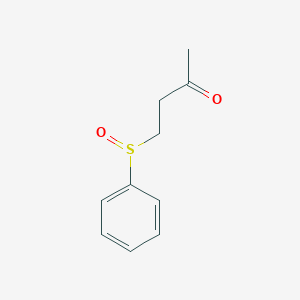
![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
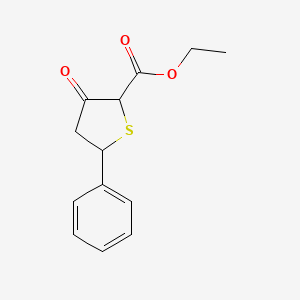


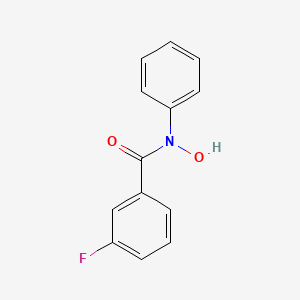
![1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]-](/img/structure/B14436873.png)
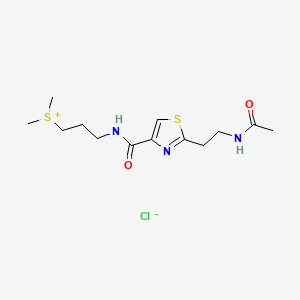
![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)
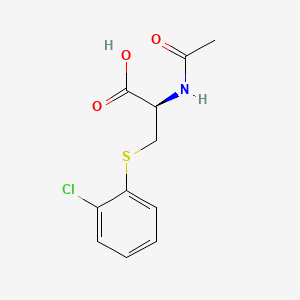
![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)
